Dmyd protein
CAS No.: 138881-40-0
Cat. No.: VC0237232
Molecular Formula: C15H19NO3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138881-40-0 |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 0 |
Introduction
Molecular Structure and Characteristics of Dmyd Protein
Primary Structure and Sequence Conservation
The Dmyd protein is encoded by a cDNA clone isolated from Drosophila melanogaster embryos during early developmental stages. It consists of 332 amino acids with a molecular weight of approximately 36,208 Da . Sequence analysis reveals that Dmyd shares 82% identity with vertebrate MyoD proteins in the helix-loop-helix (HLH) region and exhibits complete conservation in the basic domain's 13 amino acids, which are essential for muscle-specific gene activation . These conserved regions underscore the evolutionary significance of Dmyd as a homologous counterpart to vertebrate myogenic regulatory factors.
The HLH domain facilitates dimerization with other bHLH proteins, while the basic domain interacts with DNA to regulate transcription. Outside these conserved regions, Dmyd diverges significantly from vertebrate MyoD proteins, reflecting its specialized role in Drosophila muscle development.
Structural Features
Dmyd's structural features align closely with other members of the bHLH family of transcription factors. The HLH motif enables homo- and heterodimer formation, crucial for its function as a transcriptional regulator . The basic domain contains the recognition code for binding to E-box sequences (CANNTG) within target gene promoters . These structural attributes position Dmyd as a pivotal factor in initiating myogenic differentiation.
Biological Function and Role in Myogenesis
Transcriptional Regulation
As a nuclear protein, Dmyd functions as a gene regulatory factor during early embryogenesis . It transiently marks myogenic precursor cells or muscle founder cells, which are critical for organizing and establishing precise muscle patterns within each segment of the Drosophila body plan . By binding to specific DNA sequences via its basic domain, Dmyd activates muscle-specific genes essential for differentiation.
Expression Dynamics
Dmyd expression peaks during early embryogenesis (6–12 hours post-fertilization) but declines sharply between 12–24 hours . This temporal expression pattern aligns with critical periods of myogenesis when precursor cells commit to muscle lineages . The loss of detectable levels of Dmyd RNA and protein during later stages suggests its role is confined to early developmental events.
In differentiated muscles, Dmyd expression is minimal or undetectable, distinguishing it from vertebrate myogenic factors like MyoD that maintain higher expression levels throughout differentiation .
Functional Insights from Promoter Studies
An 8-kilobase promoter fragment containing the first 55 amino acids of the Dmyd protein has been used experimentally to trace myogenic precursor cells into muscle fibers . Fusion constructs with lacZ reporter genes have demonstrated that Dmyd promoter activity mirrors its transient expression pattern during early development .
Comparative Analysis with Vertebrate MyoD Family
Structural and Functional Similarities
Both Dmyd and vertebrate MyoD proteins share key structural motifs—the basic domain and HLH region—that are indispensable for their roles as transcriptional regulators in myogenesis . These conserved features highlight their shared evolutionary origins and functional parallels.
Divergent Expression Patterns
Unlike vertebrate MyoD proteins that persistently mark differentiated muscle cells, Dmyd's expression is restricted to early embryonic stages in Drosophila . This divergence underscores species-specific adaptations in myogenic regulation.
Implications for Muscle Development Models
The transient nature of Dmyd expression provides insights into the regulatory mechanisms governing early muscle formation in insects. It also raises questions about how these processes compare to vertebrates where myogenic factors play sustained roles throughout development .
Experimental Techniques and Findings
Antibody-Based Detection
Affinity-purified polyclonal antibodies against a glutathione transferase-Dmyd fusion protein have been utilized to detect Dmyd expression during development . These antibodies specifically recognize Dmyd antigen in transgenic flies expressing the protein under heat shock promoters.
Immunostaining experiments reveal clusters of stained nuclei marking mesodermal cells committed to myogenic lineages during stage 11 (6–7 hours post-fertilization) .
RNA Analysis
Northern blot analysis demonstrates that Dmyd RNA levels peak between 6–12 hours post-fertilization but decline thereafter . This temporal pattern correlates with key phases of larval muscle formation.
Table: Developmental Expression Pattern of Dmyd RNA
| Developmental Stage | RNA Expression Level | Observations |
|---|---|---|
| Early Embryogenesis (0–6 hrs) | Low | Initial detection |
| Mid Embryogenesis (6–12 hrs) | High | Peak expression |
| Late Embryogenesis (12–24 hrs) | Declining | Reduced signal |
| Larval Stages | Undetectable | No expression |
| Adult Stages | Undetectable | No expression |
Promoter Activity Studies
Fusion constructs combining an 8-kilobase promoter fragment with lacZ reporter genes have been instrumental in tracing myogenic precursor cells into differentiated muscle fibers . These studies confirm that promoter activity aligns with transient Dmyd expression patterns.
Implications for Developmental Biology Research
Insights into Muscle Founder Cells
The identification of Dmyd as a marker for muscle founder cells provides valuable tools for studying early developmental events leading to muscle formation . These insights contribute to broader understanding of how precursor cells organize into functional tissues.
Evolutionary Perspectives
Comparative studies between Dmyd and vertebrate MyoD proteins offer evolutionary perspectives on myogenesis across taxa . They highlight conserved mechanisms alongside species-specific adaptations.
Challenges in Continuous Tracing
The transient nature of Dmyd expression poses challenges for tracing its activity continuously through later developmental stages. Future research may focus on identifying additional markers or regulatory factors that complement Dmyd's role during differentiation.
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